An In-depth Technical Guide to Diethyl Cyclopentane-1,1-dicarboxylate (CAS: 4167-77-5)
An In-depth Technical Guide to Diethyl Cyclopentane-1,1-dicarboxylate (CAS: 4167-77-5)
This guide provides a comprehensive technical overview of diethyl cyclopentane-1,1-dicarboxylate, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, reactivity, and applications, with a focus on the practical insights necessary for its effective utilization in a laboratory setting.
Core Characteristics and Physicochemical Properties
Diethyl cyclopentane-1,1-dicarboxylate is a geminal diester characterized by a five-membered carbocyclic ring. This structure imparts a unique combination of steric and electronic properties that make it a versatile synthon.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Diethyl Cyclopentane-1,1-dicarboxylate [1][2][3]
| Property | Value |
| CAS Number | 4167-77-5 |
| Molecular Formula | C₁₁H₁₈O₄ |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | diethyl cyclopentane-1,1-dicarboxylate |
| Synonyms | 1,1-Cyclopentanedicarboxylic acid, diethyl ester |
| Appearance | Colorless liquid (typical) |
| Boiling Point | Not precisely defined, but expected to be over 200°C at atmospheric pressure. |
| Density | Not readily available, but expected to be around 1.0 g/mL. |
| Solubility | Soluble in common organic solvents like ethanol, ether, and acetone. Insoluble in water. |
Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate: The Malonic Ester Synthesis
The most common and reliable method for synthesizing diethyl cyclopentane-1,1-dicarboxylate is a variation of the malonic ester synthesis. This classic reaction in organic chemistry involves the alkylation of diethyl malonate with a suitable dihaloalkane. In this case, 1,4-dibromobutane is the ideal reagent to form the five-membered ring.
The underlying principle of this synthesis is the high acidity of the α-protons of diethyl malonate, which allows for their easy removal by a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile, displacing the halide ions from the dihaloalkane in a sequential manner to first form an intermediate and then cyclize.
Caption: Workflow for the synthesis of diethyl cyclopentane-1,1-dicarboxylate.
Detailed Experimental Protocol (Adapted from analogous preparations in Organic Syntheses[4])
This protocol is a well-established procedure for the synthesis of cyclic gem-dicarboxylates and is highly applicable for the preparation of the title compound.
Materials:
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Diethyl malonate
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1,4-Dibromobutane
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Sodium metal
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Absolute ethanol
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Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
Procedure:
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Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding clean sodium metal pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas, so proper precautions must be taken.
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Initial Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add 1,4-dibromobutane dropwise at a rate that maintains a gentle reflux.
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Cyclization: After the initial alkylation, a second equivalent of sodium ethoxide is typically added to facilitate the intramolecular cyclization. The reaction mixture is then heated at reflux for several hours to ensure complete reaction.
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Workup: After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing water. The aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed with brine.
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Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
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Purification: The crude product is purified by vacuum distillation to yield pure diethyl cyclopentane-1,1-dicarboxylate.
Expert Insights: The success of this reaction hinges on the use of anhydrous conditions to prevent the quenching of the sodium ethoxide and the enolate intermediate. The slow addition of reagents is crucial to control the exothermicity of the reaction.
Chemical Reactivity and Synthetic Utility
Diethyl cyclopentane-1,1-dicarboxylate is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the two ester functional groups and the potential for further functionalization of the cyclopentane ring.
Hydrolysis and Decarboxylation
One of the most common transformations of diethyl cyclopentane-1,1-dicarboxylate is its hydrolysis to the corresponding dicarboxylic acid, followed by decarboxylation to yield cyclopentanecarboxylic acid. This sequence provides an efficient route to monosubstituted cyclopentane derivatives.
Caption: Key reaction pathway of diethyl cyclopentane-1,1-dicarboxylate.
Reduction
The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford cyclopentane-1,1-diyldimethanol. This diol is a useful precursor for the synthesis of spirocyclic compounds and other complex architectures.
Applications in Drug Discovery and Medicinal Chemistry
The cyclopentane-1,1-dicarboxylic acid moiety, readily accessible from the title compound, is a valuable scaffold in medicinal chemistry. It can be used as a constrained analog of a gem-dimethyl group or as a building block for the synthesis of spirocyclic compounds, which are of increasing interest in drug design due to their conformational rigidity and three-dimensional character. While specific examples for diethyl cyclopentane-1,1-dicarboxylate are not as prevalent in the literature as for its cyclopropane and cyclobutane analogs, the principles of its utility are the same. For instance, related structures are used as intermediates in the synthesis of various biologically active molecules.
Spectroscopic Characterization
The structure of diethyl cyclopentane-1,1-dicarboxylate can be unequivocally confirmed by standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A triplet around 1.2 ppm corresponding to the methyl protons of the ethyl groups.- A quartet around 4.1 ppm corresponding to the methylene protons of the ethyl groups.- Multiplets in the range of 1.6-2.0 ppm for the methylene protons of the cyclopentane ring. |
| ¹³C NMR | - A peak around 14 ppm for the methyl carbons of the ethyl groups.- A peak around 61 ppm for the methylene carbons of the ethyl groups.- Peaks in the range of 25-40 ppm for the methylene carbons of the cyclopentane ring.- A quaternary carbon peak around 55-60 ppm.- A carbonyl carbon peak around 170-175 ppm. |
| FTIR | - A strong C=O stretching vibration around 1730 cm⁻¹.- C-O stretching vibrations in the range of 1100-1300 cm⁻¹.- C-H stretching vibrations just below 3000 cm⁻¹. |
Safety and Handling
Diethyl cyclopentane-1,1-dicarboxylate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
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GHS Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[2].
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Precautions for Use: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[4][5]. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Diethyl cyclopentane-1,1-dicarboxylate is a fundamentally important building block in organic synthesis. Its straightforward preparation via the malonic ester synthesis and the versatile reactivity of its ester groups make it a valuable precursor for a wide range of more complex molecules, including those of pharmaceutical interest. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development.
References
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Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved January 23, 2026, from [Link]
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CP Lab Safety. (n.d.). diethyl cyclopentane-1, 1-dicarboxylate, min 97%, 10 grams. Retrieved January 23, 2026, from [Link]
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Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved January 23, 2026, from [Link]
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PENTA s.r.o. (2023, April 5). Cyclopentane - SAFETY DATA SHEET. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. Retrieved January 23, 2026, from [Link]
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Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
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GSRS. (n.d.). DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE. Retrieved January 23, 2026, from [Link]
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Chemie Brunschwig. (n.d.). BLD Pharm. Retrieved January 23, 2026, from [Link]
